7-Chloro Loxapine-d6 7-Chloro Loxapine-d6
Brand Name: Vulcanchem
CAS No.:
VCID: VC0204089
InChI:
SMILES:
Molecular Formula: C₁₈H₉D₈Cl₂N₃O
Molecular Weight: 370.3

7-Chloro Loxapine-d6

CAS No.:

Cat. No.: VC0204089

Molecular Formula: C₁₈H₉D₈Cl₂N₃O

Molecular Weight: 370.3

* For research use only. Not for human or veterinary use.

7-Chloro Loxapine-d6 -

Specification

Molecular Formula C₁₈H₉D₈Cl₂N₃O
Molecular Weight 370.3

Introduction

Physical and Chemical Properties

Physical Characteristics

7-Chloro Loxapine-d6 exists as a powder at room temperature . Its physical properties closely resemble those of non-deuterated loxapine, but with important distinctions that make it valuable for analytical chemistry and pharmacokinetic studies. The compound's stability is enhanced compared to conventional loxapine due to the deuterium-carbon bonds, which are generally stronger than hydrogen-carbon bonds.

Chemical Identity Data

Table 1 summarizes the key chemical identity parameters of 7-Chloro Loxapine-d6:

ParameterValue
Chemical Name7-Chloro Loxapine-d6
CAS NumberNot Assigned (N/A)
Molecular FormulaC18H17Cl2N3O
Molecular Weight370.3 g/mol
IUPAC Name2,8-dichloro-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)benzo[b] benzoxazepine
Standard InChIKeyDOCIUEIFZJXDJU-COMRDEPKSA-N
Physical StatePowder
Purity≥98%

Sources:

Pharmacological Properties

Mechanism of Action

7-Chloro Loxapine-d6 functions primarily as a dopamine antagonist and a serotonin 5-HT2 blocker, mirroring the mechanism of action of its parent compound, loxapine. This dual mechanism contributes to its efficacy in managing psychotic symptoms by:

  • Blocking dopamine D2 and D4 receptors, which is crucial for its antipsychotic effects

  • Antagonizing serotonin 5-HT2 receptors, which helps reduce side effects typically associated with pure dopamine antagonism

  • Contributing to cortical inhibition, which leads to tranquilization and suppression of aggressive behaviors

The compound's interaction with these neurotransmitter systems makes it a valuable tool for studying the mechanisms of antipsychotic drugs and related neuropsychiatric processes.

Pharmacological Classification

7-Chloro Loxapine-d6 is classified as:

  • A dibenzoxazepine antipsychotic agent

  • A dopamine receptor antagonist, particularly at D2 and D4 receptors

  • A serotonergic receptor antagonist, primarily at 5-HT2 receptors

  • A tricyclic antipsychotic based on its molecular structure

Its pharmacological profile positions it as an important compound in neuropharmacological research, particularly in studies focused on schizophrenia and related psychiatric disorders.

Research Applications

Analytical Chemistry Applications

The primary research applications of 7-Chloro Loxapine-d6 include:

  • Mass spectrometry studies: The compound's unique isotopic signature allows for accurate quantification and analysis of loxapine levels in biological systems.

  • Pharmaceutical analysis: It serves as a reference standard for the identification and quantification of loxapine and its metabolites.

  • Stability studies: The enhanced stability of deuterated compounds makes 7-Chloro Loxapine-d6 valuable for long-term studies of antipsychotic drug properties.

Pharmacokinetic Studies

7-Chloro Loxapine-d6 offers distinct advantages in pharmacokinetic research:

  • Enhanced precision in tracking the metabolism and distribution of loxapine in biological systems.

  • Reduced metabolic degradation, providing more accurate data on drug metabolism pathways.

  • Improved signal-to-noise ratio in analytical instruments due to its unique mass spectral characteristics.

These properties make 7-Chloro Loxapine-d6 particularly valuable for drug development research and pharmacokinetic modeling of antipsychotic medications.

Receptor Binding Studies

As a deuterated analog of loxapine, this compound is useful in receptor binding studies investigating:

  • Dopamine receptor interactions, particularly at D2 and D4 subtypes

  • Serotonin receptor binding profiles, especially at 5-HT2 receptors

  • Structure-activity relationships of dibenzoxazepine antipsychotics

The compound serves as a valuable tool in neuropsychopharmacological research focused on understanding the binding properties and signaling pathways of antipsychotic medications .

Comparative Analysis

Comparison with Parent Compound

When compared to conventional loxapine, 7-Chloro Loxapine-d6 exhibits several important distinctions:

Feature7-Chloro Loxapine-d6Conventional Loxapine
Molecular Weight370.3 g/molLower (without deuterium)
StabilityEnhanced stability due to deuterium bondsStandard stability
Mass SpectrometryDistinct isotopic signatureStandard mass profile
MetabolismPotentially slower metabolism at deuterated positionsStandard metabolic profile
PharmacodynamicsSimilar receptor binding profileSimilar receptor binding profile
Research ApplicationsSpecialized use in analytical and pharmacokinetic studiesBroader clinical and research applications

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Research Significance

The deuterated nature of 7-Chloro Loxapine-d6 provides several significant research advantages:

  • The compound enables more precise tracking of the parent drug in complex biological matrices.

  • It facilitates improved understanding of metabolic pathways and pharmacokinetic parameters of antipsychotic medications.

  • It serves as an important research tool for developing more effective and targeted therapeutic approaches for schizophrenia and related disorders.

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